molecular formula C16H12N4O2S B2593208 3-(4-methoxyphenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole CAS No. 1192487-85-6

3-(4-methoxyphenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Cat. No.: B2593208
CAS No.: 1192487-85-6
M. Wt: 324.36
InChI Key: QVZNTIBYLPDXQK-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of an oxadiazole ring fused with a pyrazole and thiophene moiety, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzohydrazide with thiophene-2-carboxylic acid and hydrazine hydrate, followed by cyclization with phosphoryl chloride to form the oxadiazole ring . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-methoxyphenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt specific biochemical pathways, leading to therapeutic effects such as reduced inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(4-methoxyphenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole is unique due to its combination of an oxadiazole ring with pyrazole and thiophene moieties. This unique structure imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-(4-methoxyphenyl)-5-(5-thiophen-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2S/c1-21-11-6-4-10(5-7-11)15-17-16(22-20-15)13-9-12(18-19-13)14-3-2-8-23-14/h2-9H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZNTIBYLPDXQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=NNC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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